Benzo[b]thiophen-3-amine hydrochloride
Overview
Description
Benzo[b]thiophen-3-amine hydrochloride is a chemical compound with the molecular formula C8H8ClNS It is a derivative of benzo[b]thiophene, a sulfur-containing heterocyclic compound
Mechanism of Action
Target of Action
Benzo[b]thiophen-3-amine hydrochloride is primarily targeted towards human monoamine oxidase (hMAO) . Monoamine oxidases are mitochondrial bound flavoenzymes that catalyze the oxidative degradation of amines . They play a crucial role in modulating monoamine levels in the central nervous system (CNS), thereby controlling the physiological and functional concentrations of these neurotransmitters .
Mode of Action
The compound interacts with its target, hMAO, by inhibiting its activity . This inhibition results in the modulation of monoamine levels in the CNS, affecting neurotransmitter concentrations . The compound has been found to possess high selectivity for the MAO-B isoform .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine oxidase pathway . By inhibiting hMAO, the compound prevents the oxidative degradation of amines, leading to an increase in monoamine levels . This can have downstream effects on various neurological processes, as monoamines play a key role as neurotransmitters in the CNS .
Result of Action
The inhibition of hMAO by this compound leads to an increase in monoamine levels in the CNS . This can result in various molecular and cellular effects, depending on the specific monoamines that are increased and the neural pathways they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophen-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzo[b]thiophene with amines under specific conditions. For instance, the aryne reaction with alkynyl sulfides is a notable method for synthesizing benzo[b]thiophenes . This reaction involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner, resulting in the formation of 3-substituted benzothiophenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiophenes.
Scientific Research Applications
Benzo[b]thiophen-3-amine hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Benzo[b]thiophen-3-amine hydrochloride can be compared with other similar compounds, such as:
Benzo[b]thiophene: The parent compound, which lacks the amine and hydrochloride groups.
Benzo[b]thiophen-3-ol: A hydroxylated derivative with different chemical properties and applications.
Benzo[b]thiophen-3-carboxylic acid: A carboxylated derivative used in different chemical reactions and applications.
Properties
IUPAC Name |
1-benzothiophen-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDITYYPIADDMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485210 | |
Record name | Benzo[b]thiophen-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3394-36-3 | |
Record name | Benzo[b]thiophen-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophen-3-ylamine, HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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